molecular formula C8H10N2O2 B1517314 Methyl 2-amino-4-methylpyridine-3-carboxylate CAS No. 76336-16-8

Methyl 2-amino-4-methylpyridine-3-carboxylate

Cat. No. B1517314
CAS RN: 76336-16-8
M. Wt: 166.18 g/mol
InChI Key: LEZPWOSVPDIICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4-methylpyridine-3-carboxylate” is a chemical compound that is used as a pharmaceutical intermediate . It has a molecular formula of C8H10N2O2 and a molecular weight of 166.1772 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-methylpyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2-position with an amino group, at the 3-position with a carboxylate group, and at the 4-position with a methyl group .


Chemical Reactions Analysis

“Methyl 2-amino-4-methylpyridine-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in substitution, amidation, cyclization, bromination, demethylation, and deacetylation reactions .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methylpyridine-3-carboxylate” is a clear, light yellow liquid. It has a melting point of -19 °C. It is freely soluble in DMF and water, slightly soluble in aliphatic hydrocarbons and petroleum ether, and freely soluble in coal tar bases and lower alcohols .

Scientific Research Applications

Antimicrobial Activity

  • Methyl 2-amino-4-methylpyridine-3-carboxylate derivatives exhibit significant antimicrobial properties. For example, certain derivatives synthesized for their in vitro antimicrobial activity showed good efficacy against various microorganisms (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Catalysis and Synthesis

  • This compound is used in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, crucial for synthesizing N-substituted nicotinamide related compounds (Takács, Jakab, Petz, & Kollár, 2007).
  • It also plays a role in the synthesis of various organocatalysts and amino acids. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates derived from it catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Electrochemical Applications

  • In electrochemistry, this compound is involved in the electrocatalytic carboxylation of related compounds with CO2 in ionic liquids, offering a new approach to synthesizing aminonicotinic acid (Feng, Huang, Liu, & Wang, 2010).

Metal Complex Formation and Analysis

  • Methyl 2-amino-4-methylpyridine-3-carboxylate is used to create metal complexes, which are then analyzed for their structure, DNA interactions, and antimicrobial activity. For example, complexes formed with silver ions have shown significant antimicrobial activity (Abu-Youssef et al., 2010).

Corrosion Inhibition

  • This compound is also studied for its potential in corrosion inhibition. Research indicates that 2-amino-4-methylpyridine can significantly reduce the corrosion of mild steel in certain environments (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Neuroprotective and Neuromuscular Applications

  • Certain derivatives of this compound have been found to have neuroprotective properties against excitotoxic neuronal death, highlighting their potential in treating neurological conditions (Battaglia et al., 1998).

Lanthanide Complexes for Protein Labeling

  • Derivatives of this compound are synthesized for creating lanthanide complexes, which are then used for protein labeling and time-resolved luminescence imaging, indicating its applications in biochemical research (Weibel et al., 2004).

Mechanism of Action

Target of Action

Methyl 2-amino-4-methylpyridine-3-carboxylate, also known as methyl 2-amino-4-methylnicotinate, is an organic compound that has been found to inhibit the activity of inducible nitric oxide synthase isolated from mouse RAW 264.7 cells in vitro . This enzyme plays a crucial role in the immune response, inflammation, and regulation of cell death.

Mode of Action

The compound acts as a ligand and forms methoxo-bridged copper (II) complexes . This interaction with copper (II) ions can lead to changes in the enzyme’s activity, potentially altering the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Action Environment

The action, efficacy, and stability of Methyl 2-amino-4-methylpyridine-3-carboxylate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment. For instance, the formation of methoxo-bridged copper (II) complexes suggests that the presence of copper (II) ions in the environment could impact the compound’s mode of action .

Safety and Hazards

“Methyl 2-amino-4-methylpyridine-3-carboxylate” is harmful if inhaled or swallowed. It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is classified as a flammable liquid, and it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Relevant Papers Relevant papers related to “Methyl 2-amino-4-methylpyridine-3-carboxylate” can be found on various scientific databases such as Sigma-Aldrich . These papers provide more detailed information about the compound, including its synthesis, properties, and applications.

properties

IUPAC Name

methyl 2-amino-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZPWOSVPDIICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652066
Record name Methyl 2-amino-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methylpyridine-3-carboxylate

CAS RN

76336-16-8
Record name Methyl 2-amino-4-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76336-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-methylpyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-4-methylpyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-4-methylpyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-4-methylpyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4-methylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.